N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride
Description
Chemical Identity: N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride (IUPAC name), also known as triflupromazine hydrochloride, is a phenothiazine derivative with a trifluoromethyl (-CF₃) group at the 2-position of the phenothiazine ring and a dimethylaminopropyl side chain . Its molecular formula is C₁₈H₁₉F₃N₂S·HCl, with a molecular weight of 388.88 g/mol .
Properties
Molecular Formula |
C17H18ClF3N2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F3N2S.ClH/c1-21-9-4-10-22-13-5-2-3-6-15(13)23-16-8-7-12(11-14(16)22)17(18,19)20;/h2-3,5-8,11,21H,4,9-10H2,1H3;1H |
InChI Key |
ULLFDQVJUGPNST-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
Phenothiazine Core Formation
The phenothiazine scaffold is typically constructed via Ullmann condensation or Ullmann-type coupling reactions. A mixture of 2-chlorotrifluoromethylbenzene and 2-aminothiophenol undergoes cyclization in the presence of copper catalysts at elevated temperatures (150–200°C). This step achieves moderate yields (50–65%) due to competing side reactions, such as over-alkylation or decomposition of the trifluoromethyl group.
Side Chain Introduction
The propan-1-amine side chain is introduced through nucleophilic substitution. The phenothiazine nitrogen reacts with 3-chloro-N-methylpropan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) under reflux. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein mechanism, yielding the tertiary amine intermediate. This step typically achieves 70–80% conversion but requires rigorous exclusion of moisture to prevent hydrolysis.
Catalytic Hydrogenation Methods
Reductive Amination Strategy
A two-step hydrogenation process, adapted from fluoxetine synthesis protocols, offers improved efficiency:
- Ketone Intermediate Formation : 2-Benzoyl-N-benzyl-N-methylethylamine is prepared via Schotten-Baumann acylation.
- Catalytic Hydrogenation : Using 5% Pd/C or Pd-Pt/C catalysts under 5 bar H₂ pressure at 50°C, the ketone is reduced to 1-phenyl-3-(N-methylamino)propan-1-ol. This step achieves 85% yield, with simultaneous cleavage of the benzyl protecting group.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | 5 | Ethanol | 85 |
| Pd-Pt/C | 50 | 5 | Ethyl Acetate | 82 |
Etherification and Side Chain Functionalization
Ether Bond Formation
The alcohol intermediate undergoes etherification with 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone (NMP) at 80°C. Potassium tert-butoxide acts as a base, deprotonating the alcohol to enhance nucleophilicity. The reaction achieves 90% yield after 6 hours, with potassium iodide accelerating the SN2 mechanism.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Byproduct Formation
The catalytic route generates fewer byproducts (<5% vs. 15–20% in traditional methods), attributed to milder conditions and selective catalysts.
Challenges and Optimization Strategies
Regioselectivity in Trifluoromethyl Substitution
Positioning the -CF₃ group at the 2-position requires careful stoichiometric control. Excess iodotrifluoromethane in Ullmann coupling improves regioselectivity but increases costs.
Solvent Optimization
Replacing NMP with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (87% yield in pilot trials).
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride is a chemical compound with a phenothiazine moiety substituted with a trifluoromethyl group. It has a molecular weight of approximately 306.85 g/mol. This compound is known for its antihistamine properties and is studied for potential therapeutic uses and interactions.
Pharmacological Applications
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride exhibits biological activity, primarily as an antihistamine. The uniqueness of this compound lies in the trifluoromethyl substitution on the phenothiazine ring, which may enhance its pharmacological properties compared to similar compounds. This modification influences lipophilicity and receptor-binding affinity, making it a subject of interest for pharmacological studies.
Related Compounds
- Norpromethazine Hydrochloride A derivative of promethazine with similar antihistaminic properties.
- Triflupromazine An antipsychotic agent known for its sedative effects.
- N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine Similar in structure but differs by additional methyl groups. N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;chloride, also known as triflupromazine, has a molecular weight of 387.9 g/mol .
Research Use
Mechanism of Action
The mechanism of action of N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is known to act on the central nervous system by antagonizing dopamine receptors, which can lead to its antipsychotic effects. Additionally, it may interact with histamine receptors, contributing to its antiemetic properties.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Differences
The table below compares triflupromazine hydrochloride with key analogs:
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | LogP | pKa | Primary Uses | Key Differences |
|---|---|---|---|---|---|---|---|
| Triflupromazine HCl (Target) | C₁₈H₁₉F₃N₂S·HCl | 2-CF₃ | 388.88 | 5.5 | 9.2 | Antipsychotic, antiemetic | High lipophilicity, potent CNS effects |
| Chlorpromazine HCl | C₁₇H₁₉ClN₂S·HCl | 2-Cl | 355.30* | ~4.5* | 9.3 | Schizophrenia, bipolar disorder | Lower lipophilicity, broader sedation |
| Promazine HCl | C₁₇H₂₁N₂S·HCl | None | 320.88* | ~3.8* | 9.1 | Sedative, mild antipsychotic | Reduced potency, fewer side effects |
| Trifluoperazine HCl | C₂₁H₂₄F₃N₃S·2HCl | 2-CF₃, piperazine | 480.41 | ~4.9* | 8.5 | Long-acting schizophrenia management | Extended half-life, piperazine moiety |
| 3,7-Dichloro Analog (Compound 3) | C₁₇H₁₇Cl₂N₂S·HCl | 3,7-Cl₂ | 379.72* | ~5.2* | N/A | Antitubercular research | Dual halogenation, niche applications |
*Calculated or inferred values.
Key Comparative Findings
Substituent Effects on Activity :
Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) :
The -CF₃ group in triflupromazine enhances lipophilicity (logP 5.5 vs. ~4.5 for chlorpromazine), improving blood-brain barrier penetration and antipsychotic potency . However, chlorpromazine’s -Cl group confers broader sedative effects, making it preferable for agitated patients .- Unsubstituted Phenothiazines (Promazine): Promazine lacks ring substituents, resulting in lower logP (~3.8) and reduced receptor affinity. It is less effective for psychosis but causes fewer extrapyramidal side effects .
- Piperazine Derivatives (Trifluoperazine): Trifluoperazine’s piperazine ethanol side chain extends its duration of action compared to triflupromazine’s dimethylaminopropyl chain. This structural difference reduces metabolic degradation, allowing once-daily dosing .
Research Highlights
- Antitumor Activity: Phenothiazines with -CF₃ substituents demonstrate antiproliferative effects in HEp-2 and L5178Y cancer cell lines. Triflupromazine’s activity is attributed to -CF₃ enhancing membrane interaction and apoptosis induction .
- Multi-Drug Resistance (MDR) Reversal: 10-[N-(Phthalimido)alkyl]-2-CF₃ phenothiazines reverse MDR in lymphoma cells, though triflupromazine itself is less effective in this context .
Biological Activity
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride is a compound that exhibits notable biological activity, particularly as an antihistamine. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride primarily acts as an antihistamine , blocking H1 receptors and thereby alleviating allergic reactions. Additionally, it may exhibit:
- Sedative effects due to its potential interactions with central nervous system receptors.
- Antipsychotic properties , similar to other phenothiazine derivatives, which can influence dopamine receptor activity.
Pharmacological Applications
The compound has been studied for various therapeutic applications, including:
- Antihistaminic Effects : Its efficacy in treating allergic conditions.
- Antipsychotic Activity : Potential use in managing psychiatric disorders.
- Anticancer Properties : Preliminary studies indicate some derivatives may possess anticancer activity against specific cell lines.
Research Findings
Numerous studies have focused on the biological activity of this compound and its derivatives:
Case Studies and Experimental Data
-
Antihistaminic Activity :
- In vitro studies demonstrated significant inhibition of histamine-induced responses in human cell lines, suggesting strong antihistaminic properties .
- Anticancer Activity :
-
Sedative Effects :
- Behavioral assays in animal models showed that the compound could induce sedation, supporting its potential use in managing anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Norpromethazine Hydrochloride | C16H20ClN | Antihistaminic properties similar to N-methyl derivative |
| Triflupromazine | C18H20F3N3S | Known for sedative effects and antipsychotic activity |
| N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | C19H21F3N2S | Similar structure with variations in methyl groups |
Q & A
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor via:
- Quantitative NMR (qNMR) : Validates purity and quantifies hydrolytic byproducts (e.g., free phenothiazine) .
How can researchers resolve contradictions in reported antipsychotic efficacy across preclinical models?
Advanced Research Focus
Discrepancies may stem from:
- Species-Specific Metabolism : Rodent vs. primate CYP450 enzyme activity differences. Use hepatic microsome assays to compare metabolic stability .
- Dosing Regimens : Adjust for bioavailability (oral vs. intravenous) using pharmacokinetic modeling (e.g., non-compartmental analysis) .
- Behavioral Assays : Standardize tests (e.g., prepulse inhibition for schizophrenia models) to reduce variability .
What computational tools predict the compound’s interaction with non-dopaminergic targets (e.g., serotonin receptors)?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model 5-HT₂A receptor binding using homology-based structures (e.g., AlphaFold).
- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with Ser159, π-π stacking with Phe234) .
- Validation : Compare predictions with experimental data from radioligand assays .
What are the critical storage conditions to prevent hydrochloride salt deliquescence or crystal polymorphism?
Q. Basic Research Focus
- Storage : Tight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation .
- Humidity Control : Maintain relative humidity <40% to prevent deliquescence (hygroscopicity data from TGA/DSC) .
- Polymorphism Screening : Use X-ray diffraction (XRPD) to monitor crystal forms during long-term stability studies .
How does the compound’s pKa (9.2) impact its solubility and formulation strategies for in vivo studies?
Q. Basic Research Focus
- pH-Dependent Solubility : Low water solubility at physiological pH (7.4) necessitates prodrug design or co-solvents (e.g., PEG 400) .
- Ion-Exchange Methods : Use HCl or citric acid buffers to enhance solubility in injectable formulations .
What impurity profiling methods are recommended for batch-to-batch consistency in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
